molecular formula C9H14O2 B13737767 9-Oxabicyclo[3.3.2]decan-10-one CAS No. 16721-12-3

9-Oxabicyclo[3.3.2]decan-10-one

Cat. No.: B13737767
CAS No.: 16721-12-3
M. Wt: 154.21 g/mol
InChI Key: JPGKXKBTHUSBOS-UHFFFAOYSA-N
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Description

9-Oxabicyclo[3.3.2]decan-10-one is a bridged bicyclic compound featuring a central oxygen atom (oxa) in the bridgehead and a ketone group at the 10-position. Its structure comprises fused six- and five-membered rings, resulting in a rigid framework with moderate ring strain. Key properties include its conformational flexibility in solution (chair-boat equilibrium) and reactivity influenced by the electron-withdrawing ketone group .

Properties

CAS No.

16721-12-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

9-oxabicyclo[3.3.2]decan-10-one

InChI

InChI=1S/C9H14O2/c10-9-7-3-1-5-8(11-9)6-2-4-7/h7-8H,1-6H2

InChI Key

JPGKXKBTHUSBOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctene with an oxidizing agent to introduce the oxygen atom into the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[3.3.2]decan-10-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated bicyclic structures .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 9-Oxabicyclo[3.3.2]decan-10-one is its role as an inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is overexpressed in various cancers. Compounds that inhibit Mcl-1 can induce apoptosis in cancer cells, making them potential candidates for cancer therapies. Research indicates that these compounds could be used to treat hematologic malignancies, including multiple myeloma and non-Hodgkin's lymphoma .

Case Study: Mcl-1 Inhibition

A notable study detailed in patent WO2017147410A1 describes various compounds, including derivatives of this compound, that effectively inhibit Mcl-1 protein activity. The research emphasizes the importance of these inhibitors in reinitiating apoptosis in cancer cells, highlighting their therapeutic potential against several types of cancer .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate in the synthesis of complex molecules. Its unique bicyclic structure allows for various transformations, including oxidation and functionalization reactions.

Synthesis Techniques

The compound can be synthesized through several methods, including Baeyer-Villiger oxidation processes, which convert ketones into esters or lactones while preserving the bicyclic structure . This synthetic utility makes it a valuable building block for creating more complex organic compounds.

Biological Activities

Research has also indicated potential biological activities associated with derivatives of this compound, particularly concerning their antimicrobial properties and effects on cellular pathways related to apoptosis . For instance, some derivatives have shown moderate activity against specific cancer cell lines, indicating their potential for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural Analogues with Varied Bridging Heteroatoms

(a) 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one (4a)
  • Structure : Replaces the oxa bridge with a thia (sulfur) atom and introduces a benzyl substituent.
  • Conformation : Exists in a boat-chair (BC) conformation in the solid state, confirmed by X-ray crystallography.
  • Reactivity : The sulfur atom enhances nucleophilicity, while the benzyl group increases lipophilicity compared to the parent compound .
(b) (1S,5S)-6,9-Diazabicyclo[3.3.2]decan-10-one (2e)
  • Structure : Contains two nitrogen atoms (diaza) in the bridge instead of oxygen.
  • Synthesis : Derived from L-homoserine (L-HSer) via acid-mediated cyclization (17% yield).
  • Applications: Potential in chiral chemistry due to stereogenic centers introduced during synthesis .
(c) 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
  • Structure : Features a diaza bridge and a benzyl substituent.
  • Properties : Molecular weight 244.33 (C₁₅H₂₀N₂O), with increased steric hindrance from the benzyl group affecting reactivity .

Bicyclic Ketones with Alternative Ring Systems

(a) (Z)-9-Oxabicyclo[6.1.0]non-4-ene
  • Structure: A norbornene-derived epoxide with a 6.1.0 ring system.
  • Synthesis : Prepared via epoxidation of cis,cis-1,5-cyclooctadiene using mCPBA (47% yield).
  • Reactivity : The strained three-membered epoxide ring enhances electrophilicity, contrasting with the less strained 3.3.2 system .
(b) 9-Oxabicyclo[4.2.1]nonan-3-one (12)
  • Structure : A [4.2.1] bicyclic ketone with a seven-membered ring.
  • Synthesis : Generated via epoxidation and chromic acid oxidation.
  • Stability : Larger ring system reduces strain compared to 3.3.2 derivatives, altering thermal stability .
(c) Bicyclo[4.3.1]decan-10-one
  • Structure : A [4.3.1] system with a fused seven- and four-membered ring.
  • Synthesis: Produced via cycloalkylation of cyclohexanone enolates.
  • Applications : Intermediate in sesquiterpene synthesis, highlighting the role of ring size in natural product complexity .

Functionalized Derivatives and Pharmacological Relevance

(a) 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
  • Structure : Spirocyclic derivative with a diaza bridge and fluorophenyl groups.
  • Activity : Acts as a dopamine-active-transporter (DAT) inhibitor, demonstrating the impact of substituents on bioactivity .
(b) (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one Dihydrochloride
  • Structure : Methylated diaza derivative with a hydrochloride salt.
  • Applications : Explored in neurological research due to its chiral centers and enhanced water solubility .

Research Findings and Implications

  • Conformational Flexibility : The 3.3.2 system exhibits dynamic chair-boat equilibria in solution, while larger systems (e.g., [4.2.1]) adopt more rigid conformations .
  • Synthetic Accessibility: Derivatives with nitrogen bridges (e.g., diaza) are often synthesized via cyclization of amino acid precursors, whereas oxygenated variants rely on epoxidation or ring-enlargement strategies .
  • Biological Relevance : Substituents like benzyl or fluorophenyl groups enhance lipophilicity and target affinity, making these compounds valuable in drug discovery .

Biological Activity

9-Oxabicyclo[3.3.2]decan-10-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound this compound has the molecular formula C9H14O2C_9H_{14}O_2 and a unique bicyclic structure that contributes to its biological activity. The presence of the oxabicyclic framework may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Below is a summary of key findings from recent studies:

Biological Activity Mechanism IC50 Values Source/Study
Anti-inflammatoryInhibition of nitric oxide production4.2 - 9.0 μMStudy on secondary metabolites from mangroves
AnticancerInhibitory effects on cancer cell lines (A549, RERF)15.83 - 18.83 μMIsolated from Xylocarpus granatum
AntimicrobialInhibition of plant pathogenic fungi (MIC)0.125 - 1.0 μg/mLResearch on limonoids

Case Studies

  • Anti-inflammatory Activity : A study reported that compounds derived from mangrove ecosystems, including this compound, demonstrated significant inhibitory effects on nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
  • Anticancer Properties : Another investigation focused on the anticancer activity of limonoids extracted from Xylocarpus granatum, where this compound showed moderate cytotoxicity against A549 and RERF cell lines with IC50 values ranging from 15.83 to 18.83 μM .
  • Antimicrobial Effects : The compound was also evaluated for its antimicrobial activity against various plant pathogens, revealing a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against Colletotrichum gloeosporioides, showcasing its potential use in agricultural applications .

The mechanisms underlying the biological activities of this compound remain an area of active research:

  • Nitric Oxide Inhibition : The compound appears to modulate inflammatory responses by inhibiting nitric oxide synthase, which is crucial for the production of inflammatory mediators .
  • Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving pro-apoptotic proteins .

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